molecular formula C15H17ClN2O B126763 4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide CAS No. 328936-20-5

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide

Cat. No. B126763
M. Wt: 276.76 g/mol
InChI Key: OXLMULSRFBUNON-UHFFFAOYSA-N
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Description

“4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide” is a chemical compound with the molecular formula C15H17ClN2O . It’s a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide” is quite complex. It includes a pyrrole ring, a benzamide group, and a chloro group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide” would depend on its exact molecular structure. Some properties that could be determined include its melting point, boiling point, solubility, and stability .

Safety And Hazards

The safety and hazards associated with “4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide” would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be determined through specific testing .

Future Directions

The future directions for research on “4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide” could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis and purification .

properties

IUPAC Name

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-18(12-6-3-2-4-7-12)15(19)13(9-10-16)14-8-5-11-17-14/h2-8,11,13,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMULSRFBUNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C(CCCl)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-N-phenyl-2-(1H-pyrrol-2-yl)butanamide

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